

# 4-Hydroxybenzyl Cyanide: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 4-Hydroxybenzyl cyanide

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**4-Hydroxybenzyl cyanide**, also known as (4-hydroxyphenyl)acetonitrile, is a highly versatile precursor in the field of organic synthesis.<sup>[1][2]</sup> Its bifunctional nature, possessing both a reactive hydroxyl group and a nitrile group on a benzene scaffold, makes it an invaluable starting material for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).<sup>[2]</sup> This technical guide provides a detailed overview of its properties, reactivity, and key applications, complete with experimental protocols and data presented for practical use by professionals in chemical research and drug development.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **4-hydroxybenzyl cyanide** is fundamental for its application in synthesis.

## Physical and Chemical Properties

The key physicochemical properties of **4-hydroxybenzyl cyanide** are summarized in the table below, providing essential data for reaction planning and execution.

Property	Value	Source
IUPAC Name	2-(4-hydroxyphenyl)acetonitrile	[3]
Synonyms	4-Hydroxyphenylacetonitrile, p-Hydroxybenzyl cyanide	[3][4]
CAS Number	14191-95-8	[3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO	[3]
Molecular Weight	133.15 g/mol	[3]
Appearance	Light brown or white to yellow solid/powder	[1][5][6]
Melting Point	67-74 °C	[1][4][6]
Boiling Point	329-330 °C @ 760 mmHg	[3][4]
Solubility	Sparingly soluble in water	[5][7]
pKa	9.63 ± 0.13 (Predicted)	[5]

## Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of **4-hydroxybenzyl cyanide**.

Spectroscopy	Data	Source
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 9.55 (s, 1H, ArOH), 7.15 (d, 2H, ArH), 6.80 (d, 2H, ArH), 3.84 (s, 2H, CH <sub>2</sub> )	[1][8]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ 156.99, 129.40, 121.21, 119.80, 115.85, 21.73	[1][8]
IR (KBr, cm <sup>-1</sup> )	3340.71 (O-H), 2268.29 (C≡N), 1614.42, 1516.05 (C=C, aromatic)	[1][8]
GC-MS (m/z)	133 (base peak), 106, 90, 78	[1][8]

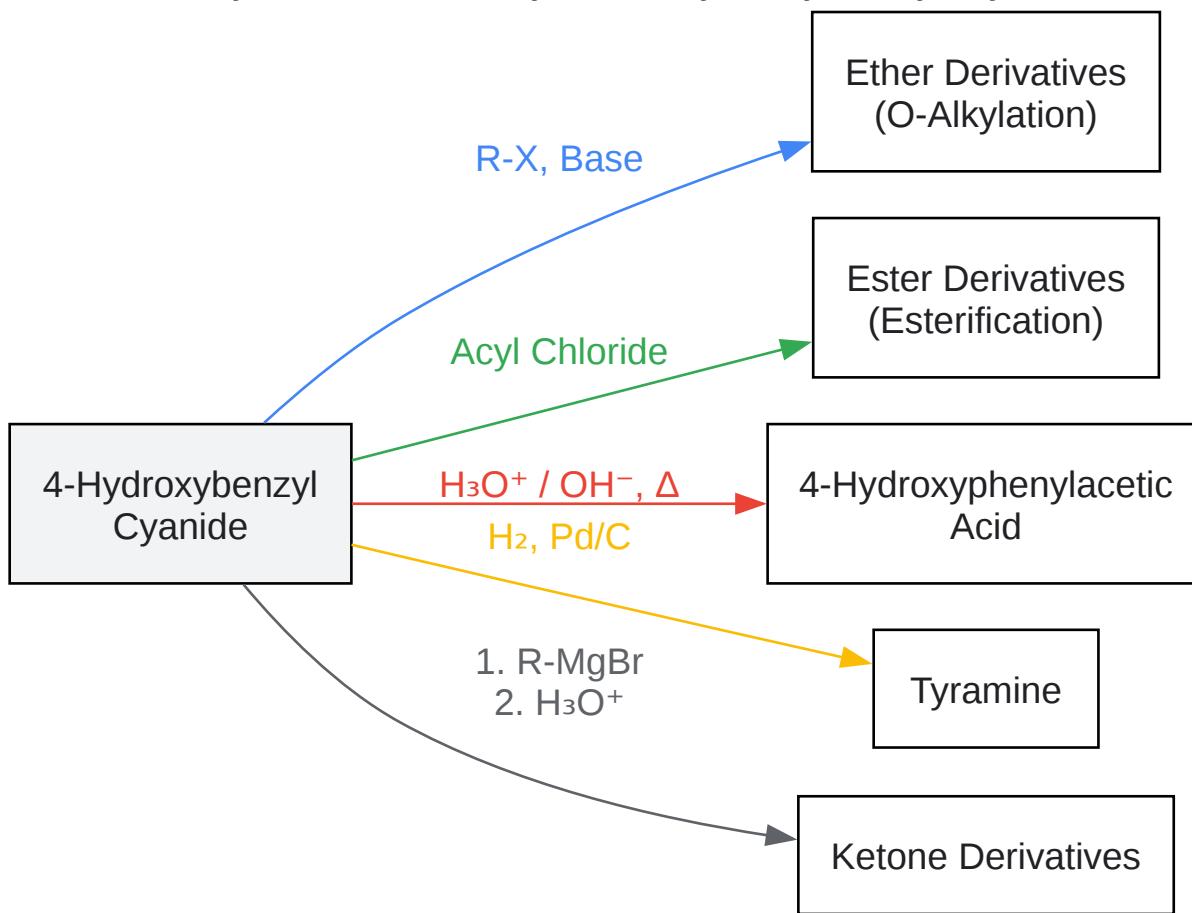
## Reactivity and Synthetic Pathways

The synthetic utility of **4-hydroxybenzyl cyanide** stems from the distinct reactivity of its hydroxyl and nitrile functional groups. This allows for a variety of chemical transformations, making it a versatile node in complex synthetic routes.

- **Hydroxyl Group Reactions:** The phenolic hydroxyl group can readily undergo O-alkylation or etherification to introduce a variety of substituents. It can also be esterified. These reactions are fundamental in modifying the molecule's solubility, lipophilicity, and downstream reactivity.
- **Nitrile Group Reactions:** The nitrile group is a valuable synthon for several important functional groups:
  - **Hydrolysis:** It can be hydrolyzed under acidic or basic conditions to yield 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like Atenolol.[9][10]
  - **Reduction:** Catalytic hydrogenation of the nitrile group leads to the formation of 2-(4-hydroxyphenyl)ethanamine, also known as Tyramine, a biologically significant amine.[11]
  - **Addition Reactions:** The nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

The following diagram illustrates the core synthetic transformations available from **4-hydroxybenzyl cyanide**.

## Core Synthetic Pathways of 4-Hydroxybenzyl Cyanide

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## Core Synthetic Pathways of 4-Hydroxybenzyl Cyanide

## Key Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations starting from **4-hydroxybenzyl cyanide**.

## Synthesis of 4-Hydroxybenzyl Cyanide from 4-Hydroxybenzyl Alcohol

This protocol describes a method to synthesize the title compound from its corresponding alcohol.

- Reaction: 4-Hydroxybenzyl alcohol is converted to **4-hydroxybenzyl cyanide** using sodium cyanide.
- Procedure Reference: Adapted from patent literature.[8]
- Reagents:
  - 4-Hydroxybenzyl alcohol: 4.96 g
  - Sodium cyanide: 2.4 g
  - Ethanol: 12 mL
  - Ethyl formate: 12 mL
- Protocol:
  - A mixture of 4.96 g of p-hydroxybenzyl alcohol, 2.4 g of sodium cyanide, 12 mL of ethanol, and 12 mL of ethyl formate is prepared in a suitable reaction vessel.
  - The mixture is heated with stirring under reflux for a period of ninety minutes.
  - Following the reaction, the product is isolated to yield the crude product.
- Yield: The reported yield of crude product is 94%.[8]

## Synthesis of 4-Hydroxyphenylacetic Acid via Nitrile Hydrolysis

This protocol details the acid-catalyzed hydrolysis of **4-hydroxybenzyl cyanide** to produce 4-hydroxyphenylacetic acid, an important pharmaceutical intermediate.[9][10]

- Reaction: The nitrile functional group of **4-hydroxybenzyl cyanide** is hydrolyzed to a carboxylic acid.
- Procedure Reference: This is a general procedure adapted from the hydrolysis of benzyl cyanide.[12]

- Reagents:

- **4-Hydroxybenzyl cyanide**

- Sulfuric acid (concentrated)

- Water

- Protocol:

- In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by carefully adding sulfuric acid to water.

- Add **4-hydroxybenzyl cyanide** to the acid solution.

- Heat the mixture to reflux and stir vigorously for 3-4 hours. The reaction progress can be monitored by TLC.

- After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the product.

- Filter the crude 4-hydroxyphenylacetic acid.

- Wash the crude product with hot water to remove impurities.

- The product can be further purified by recrystallization or distillation under reduced pressure.

## Synthesis of Daidzein (An Isoflavone)

**4-Hydroxybenzyl cyanide** is a key precursor in the synthesis of Daidzein, a compound with potential anticancer and lipid-lowering effects.[\[13\]](#)

- Reaction: A multi-step synthesis involving a Hoesch reaction between **4-hydroxybenzyl cyanide** and phloroglucinol, followed by cyclization.
- Procedure Reference: Adapted from Zhang Cui'e et al., 2009.[\[13\]](#)
- Workflow Diagram:

## Workflow for Daidzein Synthesis

## Step 1: Hoesch Reaction Intermediate

4-Hydroxybenzyl Cyanide  
+ Phloroglucinol

Add Anhydrous  $\text{AlCl}_3$   
& Dry Ether

Saturate with HCl gas (0°C)

Incubate and Hydrolyze (2% HCl)

Intermediate Product  
(Deoxybenzoin)

Purified Intermediate

## Step 2: Cyclization to Daidzein

Dissolve Intermediate  
in Pyridine

Add Acetic Anhydride

Heat to Reflux

Final Product:  
Daidzein

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